N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methoxy-N'-methylbenzenesulfonohydrazide
Description
Historical Development of Sulfonohydrazide Chemistry
The evolution of sulfonohydrazides traces back to the 1930s sulfonamide breakthrough, when Domagk's prontosil discovery revolutionized chemotherapy. Early structure-activity relationship (SAR) studies revealed that substituting the sulfonamide nitrogen with hydrazide groups enhanced target specificity while reducing mammalian toxicity. The first synthetic sulfonohydrazides emerged in the 1950s as antitubercular agents, leveraging the hydrazide moiety's metal-chelating capabilities.
A pivotal 2015 review documented sulfur's critical role in 30% of agrochemicals, highlighting sulfonohydrazides' emergence as privileged scaffolds in fungicide development. Contemporary advances in dynamic pH-controlled synthesis (2024) enabled precise fabrication of complex derivatives like N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methoxy-N'-methylbenzenesulfonohydrazide.
Research Significance in Medicinal and Agricultural Chemistry
This compound's hybrid architecture bridges two therapeutic domains:
- Medicinal Potential : The 3-chloro-5-trifluoromethylpyridinyl group mimics kinase inhibitor pharmacophores, suggesting possible tyrosine kinase inhibition pathways.
- Agricultural Utility : The 4-methoxybenzenesulfonohydrazide component aligns with SDH inhibitor designs showing 0.41 mg/L EC~50~ against Fusarium graminearum in recent fungicide studies.
Table 1: Comparative Analysis of Sulfonohydrazide Bioactivities
Taxonomic Classification within Pyridinyl Sulfonohydrazide Compounds
This molecule occupies a strategic position in the sulfonohydrazide taxonomy:
Class : Aryl sulfonohydrazides
Subclass : Heteroaromatic-pyridinyl derivatives
Structural features :
- Type III substitution pattern (CF~3~, Cl, OCH~3~, CH~3~)
- Ortho-disposed sulfonohydrazide linkage (C-2 pyridinyl → N'-position)
- Meta-chloro/para-trifluoromethyl pyridine architecture
The 3-chloro-5-trifluoromethyl group induces strong electron-withdrawing effects ($$\sigma_p$$ = 0.88), enhancing sulfonohydrazide resonance stabilization. Methylation at N' creates a 15° dihedral angle shift versus non-methylated analogs, potentially influencing target binding.
Current Research Landscape and Knowledge Gaps
Recent advances (2023-2024) have elucidated:
- SDH inhibition mechanisms of camphor sulfonohydrazides through molecular docking studies
- pH-controlled synthesis protocols for complex derivatives
- NMR-guided conformational analysis of naphthalene sulfonohydrazides
Critical unresolved questions for this compound include:
- Exact mode of action (SDH inhibition vs. kinase interference)
- Metabolic stability of the trifluoromethyl-pyridinyl moiety
- Synergistic effects between methoxy and methyl substituents
Ongoing research priorities involve:
- Comprehensive QSAR modeling across pyridinyl sulfonohydrazides
- Cryo-EM structural studies of target complexes
- Field efficacy trials against resistant fungal strains
Properties
IUPAC Name |
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methoxy-N'-methylbenzenesulfonohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N3O3S/c1-21(13-12(15)7-9(8-19-13)14(16,17)18)20-25(22,23)11-5-3-10(24-2)4-6-11/h3-8,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHPFBACYMOZSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NS(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methoxy-N'-methylbenzenesulfonohydrazide typically involves a multistep process:
Starting Materials: Common starting materials include 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid, 4-methoxybenzenesulfonyl chloride, and N-methylhydrazine.
Reaction Steps:
The initial step involves the conversion of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid to its corresponding acid chloride using thionyl chloride.
The acid chloride then reacts with 4-methoxybenzenesulfonyl chloride to form an intermediate sulfonyl chloride derivative.
Finally, the sulfonyl chloride derivative undergoes nucleophilic substitution with N-methylhydrazine to yield the desired compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic steps but on a larger scale, with optimizations for cost efficiency, yield, and purity. This could include the use of continuous flow reactors and automation to streamline the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electronegative substituents such as chlorine and trifluoromethyl groups on the pyridine ring.
Oxidation and Reduction: It can be oxidized or reduced at different sites, including the pyridine ring or the methoxy and methyl groups.
Hydrolysis: The sulfonohydrazide functional group is prone to hydrolysis under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in suitable solvents.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products: The major products from these reactions depend on the specific conditions but can include various substituted derivatives, oxidation products, and hydrolysis fragments.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing pyridine and trifluoromethyl groups exhibit significant anticancer properties. A study highlighted the potential of similar structures in targeting cancer cells, suggesting that N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methoxy-N'-methylbenzenesulfonohydrazide may also possess such activity. The presence of the sulfonamide moiety further enhances its interaction with biological targets, potentially leading to apoptosis in cancer cells.
| Study | Findings |
|---|---|
| Research on Pyridine Derivatives | Demonstrated anticancer activity in vitro against various cancer cell lines. |
| Molecular Docking Studies | Showed favorable binding interactions with key proteins involved in cancer cell proliferation. |
Neuropathic Pain Management
The compound has been investigated for its ability to modulate pain pathways. In vivo studies have suggested that similar hydrazide derivatives can act as analgesics by interacting with specific receptors involved in pain sensation.
| Study | Findings |
|---|---|
| In Vivo Phenotypic Screening | Identified as a potential candidate for neuropathic pain treatment, showing efficacy in reducing pain responses in animal models. |
Drug Development
The unique structure of this compound positions it as a promising lead compound for drug development. Its ability to penetrate biological membranes due to the trifluoromethyl group enhances its potential as a therapeutic agent.
Selective Inhibition of Enzymes
Recent studies have focused on the compound's role as an inhibitor of specific kinases involved in signaling pathways related to cancer and inflammation. The selectivity of such inhibitors can lead to reduced side effects compared to traditional therapies.
| Study | Findings |
|---|---|
| Kinase Inhibition Assays | Demonstrated selective inhibition of target kinases, leading to decreased cellular proliferation in cancer models. |
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For example:
Enzyme Inhibition: It can bind to the active sites of enzymes, inhibiting their activity.
Receptor Binding: It can interact with cell surface or intracellular receptors, modulating their signaling pathways.
Pathways Involved: Common pathways include those related to cellular metabolism, signal transduction, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several agrochemicals. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Structural Motifs and Bioactivity The 3-chloro-5-(trifluoromethyl)-2-pyridinyl group is a critical pharmacophore in all listed compounds, enhancing binding affinity to target enzymes (e.g., succinate dehydrogenase in fungi for fluopyram) . Sulfonohydrazide vs. Benzamide: While the target compound’s sulfonohydrazide group may inhibit enzymes via nucleophilic interactions, fluopyram and fluopicolide’s benzamide groups disrupt mitochondrial respiration in pathogens .
Physicochemical Properties
- The target compound’s lower molecular weight (395.79 vs. 440.27 for the allyl derivative) suggests better systemic mobility in plants, a desirable trait for fungicides .
- Halogenation : Chlorine and trifluoromethyl groups improve lipophilicity and resistance to metabolic degradation .
Efficacy and Selectivity
- Fluopyram exhibits broad-spectrum activity against nematodes and fungi, with LD₅₀ values < 100 mg/kg in rodents, indicating high potency .
- Haloxyfop-methyl targets acetyl-CoA carboxylase in grasses, showing selectivity over broadleaf crops .
Environmental Impact
- Fluopyram and fluopicolide have moderate soil sorption (Koc = 100–500 mL/g), reducing leaching risks . Data on the target compound’s environmental behavior are lacking.
Biological Activity
N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methoxy-N'-methylbenzenesulfonohydrazide, also known by its CAS number 339276-30-1, is a sulfonohydrazide derivative with potential biological activity. The compound is characterized by its complex structure, which includes a trifluoromethyl group, a chloro substituent, and a methoxy group. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C14H13ClF3N3O3S
- Molecular Weight : 395.78 g/mol
- CAS Number : 339276-30-1
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways. Research indicates that compounds with similar structures can act as inhibitors of various enzymes, including cytochrome P450 isoforms and stearoyl-CoA desaturase (SCD) .
Enzyme Inhibition
The compound may exhibit selective inhibition of SCD, an enzyme critical for fatty acid metabolism. Inhibition of SCD leads to a depletion of unsaturated fatty acids in cells, which is essential for maintaining membrane integrity and function. This mechanism has been observed in studies where related compounds demonstrated cytotoxicity in cancer cell lines due to the resultant fatty acid deficiency .
Biological Activity Studies
Several studies have investigated the biological effects of compounds structurally related to this compound.
Cytotoxicity Assays
In vitro assays have shown that similar compounds exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Compound 9 : Displayed EC50 values <1 µM against several non-small cell lung cancer (NSCLC) cell lines, indicating high potency .
- Mechanism : The cytotoxicity was linked to the inhibition of SCD, leading to unsaturated fatty acid starvation in sensitive cells.
| Compound | Cell Line Tested | EC50 Value |
|---|---|---|
| Compound 9 | H2122 | <1 µM |
| Compound 9 | H460 | <1 µM |
| Compound 9 | HCC95 | <1 µM |
Case Studies
A case study involving the use of sulfonohydrazides demonstrated their potential as anti-cancer agents. The study highlighted the role of trifluoromethyl groups in enhancing the potency and selectivity of these compounds against tumor cells while minimizing systemic toxicity .
Q & A
Q. What are the critical steps and characterization methods for synthesizing N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methoxy-N'-methylbenzenesulfonohydrazide?
The synthesis typically involves multi-step reactions starting with chlorinated pyridine and benzenesulfonohydrazide precursors. Key steps include:
- Coupling reactions : Formation of the hydrazide bond under controlled temperatures (e.g., −50°C for intermediates) to avoid side reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) are often used to enhance reactivity .
- Catalysts : Base catalysts like triethylamine may facilitate deprotonation during bond formation . Characterization :
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) confirms regiochemistry and purity, with particular attention to trifluoromethyl (-CF₃) and methoxy (-OCH₃) signals .
- High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns .
Q. How can researchers verify the structural integrity of this compound when discrepancies arise in spectroscopic data?
Contradictions in NMR or mass spectra may stem from:
- Tautomerism : The hydrazide group can exhibit keto-enol tautomerism, altering peak splitting patterns. Use variable-temperature NMR to identify dynamic equilibria .
- Residual solvents : DMSO-d₆ or CDCl₃ impurities may obscure signals. Compare spectra across multiple solvents (e.g., D₂O for exchangeable protons) .
- X-ray crystallography : Resolve ambiguous cases by determining the crystal structure, as done for analogous hydrazides in pesticide research .
Advanced Research Questions
Q. What experimental strategies optimize yield and purity during scale-up synthesis?
- Reaction monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust conditions dynamically .
- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) separates regioisomers. For persistent impurities, recrystallization in ethanol/water mixtures improves purity .
- Thermal stability : Conduct DSC/TGA to identify decomposition thresholds (e.g., trifluoromethyl groups may degrade above 150°C) .
Q. How can researchers resolve contradictions in bioactivity data across bacterial proliferation assays?
Discrepancies may arise from:
- Target specificity : The compound may selectively inhibit bacterial phosphopantetheinyl transferases (PPTases), but activity varies with bacterial strain. Validate targets via enzyme inhibition assays (e.g., fluorescence-based PPTase activity tests) .
- Membrane permeability : Use logP calculations (e.g., >3.5 for Gram-negative bacteria) to correlate hydrophobicity with efficacy. Adjust substituents (e.g., methoxy vs. chloro) to optimize penetration .
- Statistical analysis : Apply ANOVA to compare IC₅₀ values across replicates and identify outliers due to experimental variability .
Q. What computational methods predict the compound’s interaction with bacterial enzymes?
- Molecular docking : Use AutoDock Vina to model binding to PPTase active sites, focusing on hydrogen bonds with pyridinyl nitrogen and sulfonamide oxygen .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., pH 7.4, 310 K) .
- QSAR modeling : Corrogate substituent electronegativity (e.g., -CF₃) with antibacterial activity using partial least squares regression .
Q. How does pH influence the compound’s stability and fluorescence properties in analytical assays?
- Stability : The hydrazide bond hydrolyzes under acidic conditions (pH < 4). Use buffered solutions (pH 6–8) for long-term storage .
- Fluorescence : At pH 7–9, the methoxy group enhances fluorescence quantum yield (ΦF ≈ 0.45), enabling trace detection via spectrofluorometry (λex = 280 nm, λem = 420 nm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
